A-192621

Description

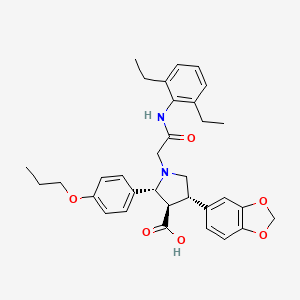

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEHCKYYIXQEBM-FUKIBTTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102953 | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195529-54-5 | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-192621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195529545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-192621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE882529E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-192621: A Comprehensive Technical Guide to its Mechanism of Action as a Selective Endothelin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent, non-peptide, orally active, and selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the roles of the ETB receptor are more complex, including mediating both vasodilation and vasoconstriction, as well as clearing circulating ET-1. This compound's high selectivity for the ETB receptor makes it a critical tool for elucidating the specific physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding and functional characteristics, its effects on cellular signaling pathways, and its in vivo pharmacological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity and Functional Inhibition of this compound

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| ETB | Inhibition of [¹²⁵I]ET-1 Binding | Ki | 8.8 |

| ETB | Functional Inhibition | IC₅₀ | 4.5 |

| ETA | Inhibition of [¹²⁵I]ET-1 Binding | Ki | 5600 |

| ETA | Functional Inhibition | IC₅₀ | 4280 |

This data demonstrates the approximately 636-fold greater selectivity of this compound for the ETB receptor over the ETA receptor.

Mechanism of Action: Cellular and In Vivo Effects

This compound exerts its effects by competitively blocking the binding of endothelin peptides to the ETB receptor. This antagonism leads to a range of cellular and physiological responses.

Induction of Apoptosis

A significant mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in certain cell types. This has been notably observed in pulmonary artery smooth muscle cells (PASMCs) and glioma cells.[2]

-

PASMCs: Treatment of PASMCs with this compound leads to a dose-dependent reduction in cell viability and a significant increase in apoptosis. This is accompanied by an increase in the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.

-

Glioma Cells: In glioma cell lines, this compound and another ETB antagonist, BQ788, have been shown to reduce cell viability and proliferation while inducing apoptosis.[2]

The apoptotic signaling cascade initiated by this compound-mediated ETB receptor blockade involves the intrinsic mitochondrial pathway. This is characterized by the activation of caspase-9, the release of cytochrome c from the mitochondria, and the translocation of apoptosis-inducing factor (AIF).[2] Furthermore, treatment with ETB antagonists has been shown to downregulate the pro-survival ERK- and p38MAPK-dependent signaling pathways.[2]

In Vivo Hemodynamic Effects

In conscious, normotensive rats, administration of this compound leads to an elevation in arterial blood pressure and an increase in plasma ET-1 levels. This pressor response is a consequence of blocking the ETB receptor-mediated clearance of circulating ET-1, leading to increased activation of the unopposed ETA receptors on vascular smooth muscle cells, which mediate vasoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Endothelin Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cells expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Apoptosis Assay in PASMCs (Flow Cytometry)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in PASMCs treated with this compound.

Materials:

-

Pulmonary Artery Smooth Muscle Cells (PASMCs).

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Culture PASMCs in appropriate multi-well plates.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

In Vivo Pressor Response in Rats

This protocol outlines the methodology for measuring the effect of this compound on arterial blood pressure in conscious rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Telemetry system for continuous blood pressure monitoring or an indwelling arterial catheter connected to a pressure transducer.

-

Vehicle for this compound administration (e.g., 100% dimethyl sulfoxide).

Procedure:

-

Surgically implant telemetry transmitters or arterial catheters in the rats and allow for a recovery period.

-

Record baseline mean arterial pressure (MAP) and heart rate.

-

Administer this compound to the rats, typically via oral gavage or intravenous injection.[3]

-

Continuously monitor and record MAP and heart rate for a defined period following drug administration.

-

Analyze the data to determine the change in blood pressure from baseline in response to this compound treatment.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound induces apoptosis by blocking ETB receptor signaling.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for in vivo blood pressure measurement.

References

An In-Depth Technical Guide to the Physiological Effects of A-192621

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of A-192621, a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

This compound is a valuable chemical probe for investigating the physiological and pathophysiological roles of the ETB receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the functions of the ETB receptor are more diverse, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, clearance of circulating ET-1, and involvement in apoptosis and cancer progression. The high selectivity of this compound for the ETB receptor makes it an essential tool for dissecting these complex processes.

Mechanism of Action

This compound functions as a competitive antagonist at the ETB receptor, blocking the binding of endogenous endothelins, such as ET-1. By inhibiting ETB receptor activation, this compound modulates downstream signaling cascades, leading to a range of physiological responses.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional effects of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound [1]

| Receptor | Assay Type | Parameter | Value (nM) |

| ETB | Radioligand Binding | Ki | 8.8 |

| Functional Antagonism | IC50 | 4.5 | |

| ETA | Radioligand Binding | Ki | 5600 |

| Functional Antagonism | IC50 | 4280 | |

| Selectivity | (Ki ETA / Ki ETB) | - | ~636-fold |

Table 2: In Vitro Effects of this compound on Cell Viability and Apoptosis

| Cell Type | Effect | Concentration Range | Duration |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Reduced Cell Viability | 1-100 µM | 48 hours |

| Increased Caspase-3/7 Activity | 1-100 µM | 48 hours | |

| Glioma Cell Lines (LN-229, SW1088) | Reduced Cell Viability | Dose-dependent | 24, 48, 72 hours |

| Increased Caspase-3/7 Activity | Dose-dependent | 48, 72 hours |

Table 3: In Vivo Effects of this compound in Rats [1]

| Parameter | Effect | Dose Range | Administration |

| Arterial Blood Pressure | Elevation | 30-100 mg/kg/day | Oral |

| Plasma ET-1 Level | Elevation | 30-100 mg/kg/day | Oral |

Signaling Pathways

This compound modulates intracellular signaling primarily by blocking ETB receptor-mediated pathways. The following diagrams illustrate the key signaling cascades affected by this compound.

Caption: ETB Receptor Signaling Pathway and Inhibition by this compound.

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the ETB receptor.

Materials:

-

Cell membranes prepared from cells expressing human ETB receptors (e.g., CHO-K1 cells).

-

Radioligand: [¹²⁵I]-ET-1.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest and homogenize cells in ice-cold lysis buffer.

-

Centrifuge to pellet nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet membranes.

-

Wash and resuspend the membrane pellet in assay buffer.

-

-

Competition Binding:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [¹²⁵I]-ET-1.

-

Non-specific Binding (NSB): Membranes + [¹²⁵I]-ET-1 + excess unlabeled ET-1 (e.g., 1 µM).

-

Competition: Membranes + [¹²⁵I]-ET-1 + varying concentrations of this compound.

-

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of cultured cells.

Materials:

-

Target cells (e.g., PASMCs, glioma cells).

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with a range of concentrations of this compound (e.g., 1-100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Incubate with gentle shaking for a sufficient time to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Express the results as a percentage of the vehicle-treated control.

-

Caspase-3/7 Activity Assay

Objective: To quantify the activation of executioner caspases as a marker of apoptosis.

Materials:

-

Target cells.

-

White-walled 96-well plates.

-

This compound stock solution.

-

Caspase-Glo® 3/7 Assay Reagent (or similar).

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

-

-

Assay Reagent Addition:

-

Allow the plate to equilibrate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.

-

-

Incubation:

-

Mix the contents by gentle shaking.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control.

-

In Vivo Blood Pressure Measurement in Rats

Objective: To determine the effect of this compound on arterial blood pressure.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulation for oral administration.

-

Method for blood pressure measurement (e.g., tail-cuff method for non-invasive measurement or intra-arterial catheter for invasive measurement).

-

Data acquisition system.

Procedure (Example using Tail-Cuff Method):

-

Acclimatization:

-

Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

-

Drug Administration:

-

Administer this compound orally at the desired doses (e.g., 30-100 mg/kg/day) for the specified duration (e.g., 3 days). A control group should receive the vehicle.

-

-

Blood Pressure Measurement:

-

At specified time points, place the rat in the restrainer.

-

Apply the tail-cuff and pulse sensor to the tail.

-

Inflate and deflate the cuff according to the system's protocol to obtain systolic and diastolic blood pressure readings.

-

Record multiple readings for each animal at each time point and calculate the average.

-

-

Data Analysis:

-

Compare the blood pressure measurements between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

-

Caption: General Experimental Workflow for Investigating this compound.

Conclusion

This compound is a highly selective and potent ETB receptor antagonist that serves as a critical tool for elucidating the multifaceted roles of the ETB receptor. Its ability to induce apoptosis in certain cell types and modulate vascular tone highlights its potential as a lead compound for therapeutic development in oncology and cardiovascular diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this important pharmacological agent.

References

A-192621: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent, non-peptide, and orally active antagonist highly selective for the endothelin B (ETB) receptor. Developed by Abbott Laboratories, this small molecule has been instrumental in elucidating the physiological and pathophysiological roles of the endothelin system, particularly within the cardiovascular domain. Its high selectivity for the ETB receptor over the ETA receptor makes it a valuable tool for dissecting the distinct functions of these two receptor subtypes in various cardiovascular processes. This guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating relevant signaling pathways and workflows.

Core Pharmacology and Mechanism of Action

This compound exerts its effects by competitively binding to the ETB receptor, thereby preventing the binding of its natural ligand, endothelin-1 (ET-1). The endothelin system is a critical regulator of vascular tone, cell proliferation, and hormone production. In the cardiovascular system, activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. In contrast, the role of the ETB receptor is more complex. ETB receptors on endothelial cells mediate vasodilation via the release of nitric oxide and prostacyclin, while ETB receptors on smooth muscle cells can contribute to vasoconstriction.

This compound's selective blockade of ETB receptors allows researchers to isolate and study the specific contributions of this receptor subtype. In preclinical studies, this compound has been shown to cause an elevation in arterial blood pressure and an increase in plasma ET-1 levels, consistent with the blockade of ETB receptor-mediated clearance of ET-1.[1] Furthermore, it has been observed to promote apoptosis in pulmonary artery smooth muscle cells (PASMCs).[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, facilitating comparison and experimental design.

Table 1: In Vitro Receptor Binding and Potency of this compound

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 4.5 nM | ETB | Human (cloned) | [1] |

| Ki | 8.8 nM | ETB | Human (cloned) | [1] |

| IC50 | 4280 nM | ETA | Human (cloned) | [1] |

| Ki | 5600 nM | ETA | Human (cloned) | [1] |

| Selectivity (ETA/ETB) | 636-fold | - | Human | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Conscious Normotensive Rats | Sprague-Dawley | 30-100 mg/kg (p.o.) | Inhibition of S6c-induced dilator and pressor responses (ED50 = 30 mg/kg) | [1] |

| Conscious Normotensive Rats | Sprague-Dawley | 30-100 mg/kg (p.o.) | Elevation of arterial blood pressure and plasma ET-1 levels | [1] |

| Anesthetized Rats | Sprague-Dawley | 5 mg/kg (i.v.) | Abolished hemodynamic responses to the ETB agonist IRL-1620 | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key experiments involving this compound.

Radioligand Binding Assay for ETa and ETb Receptors

This protocol outlines the methodology used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for human endothelin receptors.

1. Cell Culture and Membrane Preparation:

-

CHO cells stably transfected with cloned human ETA or ETB receptors are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

2. Binding Assay:

-

The binding assay is performed in a 96-well plate format.

-

Each well contains cell membranes, a radiolabeled ligand (e.g., [¹²⁵I]ET-1), and varying concentrations of the competitor ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

The mixture is incubated to allow for binding equilibrium.

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Hemodynamic Studies in Rats

This protocol describes the methodology for assessing the in vivo cardiovascular effects of this compound in conscious, normotensive rats.

1. Animal Preparation:

-

Male Sprague-Dawley rats are used.

-

Catheters are surgically implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) under anesthesia.

-

The rats are allowed to recover from surgery before the experiment.

2. Experimental Procedure:

-

On the day of the experiment, the rats are placed in a conscious, unrestrained state.

-

A baseline period of hemodynamic monitoring (mean arterial pressure, heart rate) is established.

-

This compound is administered orally at various doses.

-

To assess ETB receptor blockade, the ETB-selective agonist Sarafotoxin 6c (S6c) is administered intravenously before and after this compound treatment.

-

Hemodynamic parameters are continuously recorded.

3. Data Analysis:

-

The changes in mean arterial pressure and heart rate in response to this compound and S6c are calculated.

-

The dose-response curve for the inhibition of S6c-induced responses by this compound is plotted to determine the ED50 value.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were created using the DOT language.

Caption: Signaling pathways of endothelin receptors in vascular cells.

Caption: Workflow for in vitro and in vivo characterization of this compound.

Conclusion

This compound remains a critical pharmacological tool for investigating the multifaceted roles of the ETB receptor in cardiovascular health and disease. Its high selectivity allows for precise dissection of ETB-mediated signaling pathways, contributing to a deeper understanding of vascular physiology. The data and protocols summarized in this guide are intended to support the design and execution of future research in this important area, ultimately aiding in the development of novel therapeutic strategies for cardiovascular disorders.

References

The Discovery and Development of A-192621: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-192621 is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound. It covers the medicinal chemistry efforts that led to its synthesis, its mechanism of action, pharmacokinetic properties, and its application in preclinical research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and insights into the biological roles of the ETB receptor as elucidated through the use of this compound.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a focused medicinal chemistry campaign aimed at identifying selective ETB receptor antagonists. The starting point for this effort was the structure of ABT-627, a potent and selective endothelin A (ETA) receptor antagonist.

A key publication, "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side-Chain Modification of an ETA-Selective Antagonist to an ETB-Selective Antagonist," details the structure-activity relationship (SAR) studies that led to the discovery of this compound. The core of the strategy involved modifying the side chain of an ETA-selective antagonist to reverse its selectivity towards the ETB receptor. By replacing the dialkylacetamide side chain of the parent compound with a 2,6-dialkylacetanilide, the resulting analogs exhibited a significant shift in selectivity, favoring the ETB receptor. Further optimization of the aniline substitution pattern and the alkoxy group on the 2-aryl substituent led to the identification of this compound, a compound with subnanomolar affinity for the ETB receptor and over 4000-fold selectivity against the ETA receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the endothelin B (ETB) receptor. It selectively binds to the ETB receptor, preventing the binding of its endogenous ligand, endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. In various cellular contexts, ETB receptor signaling has been implicated in processes such as cell proliferation, apoptosis, and vasoconstriction/vasodilation.

Studies have shown that this compound can induce apoptosis in pulmonary artery smooth muscle cells (PASMCs) in a dose-dependent manner. This pro-apoptotic effect is associated with a significant increase in caspase-3/7 activity. Furthermore, this compound has been observed to downregulate the ERK- and p38-MAPK-dependent pathways in glioma cell lines.[1]

Signaling Pathway of ETB Receptor Antagonism by this compound

References

A-192621: A Technical Guide to its High Selectivity for the Endothelin-B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of A-192621, a potent and selective antagonist for the endothelin-B (ETB) receptor. This document details the quantitative data that establishes its selectivity, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a significant and well-documented selectivity for the ETB receptor over the ETA receptor. This selectivity has been quantified through radioligand binding assays and functional assessments, with key parameters summarized below.

Table 1: Radioligand Binding Affinity of this compound for Endothelin Receptors

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line | Reference |

| Human ETB | This compound | Ki | 8.8 | CHO cells | [1] |

| Human ETA | This compound | Ki | 5600 | CHO cells | [1] |

Ki: Inhibition constant

Table 2: Functional Antagonism of this compound at Endothelin Receptors

| Receptor Subtype | Ligand | Parameter | Value (nM) | Assay Type | Reference |

| Human ETB | This compound | IC50 | 4.5 | S6c-induced responses | [1] |

| Human ETA | This compound | IC50 | 4280 | ET-1-induced responses | [1] |

IC50: Half-maximal inhibitory concentration

The data clearly indicates that this compound possesses a binding affinity and functional inhibitory potency for the ETB receptor that is several hundred-fold greater than for the ETA receptor, with a calculated selectivity of approximately 636-fold[1].

Experimental Protocols

The characterization of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the key assays employed.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the ETB and ETA receptors.

2.1.1. Membrane Preparation from CHO Cells

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human ETB or ETA receptor in appropriate growth medium to near confluency.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

-

Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.

-

Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C until use.

2.1.2. Binding Assay Protocol

-

Assay Buffer: Prepare a binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[2].

-

Reaction Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

-

Total Binding: 150 µL of cell membrane preparation (containing a specific amount of protein), 50 µL of radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and 50 µL of assay buffer.

-

Non-specific Binding: 150 µL of cell membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM).

-

Competition: 150 µL of cell membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[2].

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

References

An In-depth Technical Guide to A-192621: A Potent and Selective Endothelin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-192621 is a potent, non-peptide, orally active, and highly selective antagonist of the endothelin B (ETB) receptor. Its ability to modulate the endothelin signaling pathway has made it a valuable chemical probe for investigating the physiological and pathological roles of the ETB receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₃₃H₃₈N₂O₆, is a complex pyrrolidine-based compound.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(Note: A 2D chemical structure diagram would be placed here in a full whitepaper. Based on the available information, the IUPAC name provides the definitive structure.)

IUPAC Name: (2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₈N₂O₆ | [1] |

| Molecular Weight | 558.7 g/mol | [1] |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 9 | [1] |

Biological Activity and Pharmacological Data

This compound is characterized by its high affinity and selectivity for the ETB receptor over the ETA receptor. This selectivity is crucial for dissecting the specific functions of the ETB receptor in various biological processes.

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Target | Notes | Source |

| IC₅₀ | 4.5 nM | ETB Receptor | --- | MedchemExpress |

| Kᵢ | 8.8 nM | ETB Receptor | --- | MedchemExpress |

| IC₅₀ | 4280 nM | ETA Receptor | --- | MedchemExpress |

| Kᵢ | 5600 nM | ETA Receptor | --- | MedchemExpress |

| Selectivity | >636-fold | ETB vs. ETA | Calculated from Kᵢ values | MedchemExpress |

In Vivo Effects:

-

Cardiovascular: Oral administration of this compound to rats has been shown to cause an elevation in arterial blood pressure and an increase in plasma endothelin-1 (ET-1) levels. [cite: MedchemExpress] This is consistent with the blockade of ETB receptor-mediated vasodilation and clearance of ET-1.

-

Apoptosis: this compound promotes apoptosis in pulmonary artery smooth muscle cells (PASMCs). [cite: MedchemExpress] This effect is dose-dependent and involves the activation of the intrinsic mitochondrial pathway.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively inhibiting the binding of endothelin-1 to the ETB receptor. This blockade disrupts downstream signaling cascades, leading to various cellular responses, including the induction of apoptosis.

ETB Receptor Antagonism

The primary mechanism of action of this compound is the blockade of the ETB receptor. This prevents the physiological effects mediated by ET-1 binding to this receptor, such as nitric oxide production and subsequent vasodilation, as well as ET-1 clearance.

Caption: this compound competitively blocks the binding of ET-1 to the ETB receptor.

Induction of Apoptosis

In specific cell types, such as glioma cells and pulmonary artery smooth muscle cells, antagonism of the ETB receptor by this compound triggers the intrinsic pathway of apoptosis. [cite: 2, MedchemExpress] This process is characterized by the involvement of mitochondria and the activation of a caspase cascade.

Caption: this compound induces apoptosis via ETB receptor inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

(Disclaimer: The following are general protocols and may require optimization for specific cell lines and experimental conditions. These are not protocols taken directly from studies that used this compound, but are standard methods for the described assays.)

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of structurally related pyrrolidine-based endothelin receptor antagonists has been described. These syntheses often involve multi-step sequences starting from commercially available chiral precursors, such as derivatives of proline. Key steps typically include N-alkylation, amide bond formation, and modifications of the aromatic substituents. Researchers aiming to synthesize this compound would likely need to devise a convergent synthetic route based on these published methodologies for similar compounds.

In Vitro Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

Workflow:

Caption: Experimental workflow for a cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

-

Reagent Addition: Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caspase-3/7 Activity Assay

This protocol outlines a method to quantify the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Workflow:

Caption: Workflow for a caspase-3/7 activity assay.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the viability assay. After treatment, lyse the cells using a lysis buffer compatible with the caspase assay kit.

-

Assay Preparation: Prepare the caspase substrate solution according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).

-

Reaction Incubation: Add the caspase substrate solution to the cell lysates in a white-walled 96-well plate. Incubate at room temperature for the recommended time, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the protein concentration of the cell lysates. Express the results as fold-change in caspase activity compared to the vehicle control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol provides a general method for detecting DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Workflow:

Caption: General workflow for the TUNEL assay.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Washing: Wash the cells to remove unincorporated labeled dUTPs.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI to visualize all cells.

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.

In Vivo Blood Pressure Measurement in Rats

This protocol describes a general invasive method for continuous blood pressure monitoring in anesthetized rats following administration of this compound.

Workflow:

References

Methodological & Application

Application Notes and Protocols for A-192621 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor.[1][2] It exhibits a high binding affinity for the ETB receptor, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its mechanism of action and cellular effects.

Mechanism of Action

This compound functions by competitively binding to the ETB receptor, thereby blocking the downstream signaling pathways typically activated by endothelin-1 (ET-1). This inhibition has been shown to induce apoptosis in various cancer cell lines and modulate signaling cascades involved in cell survival and proliferation.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in vitro assays.

Table 1: Receptor Binding Affinity

| Parameter | Value | Receptor | Reference |

| IC50 | 4.5 nM | ETB | [1][2] |

| Ki | 8.8 nM | ETB | [1][2] |

| IC50 | 4280 nM | ETA | [1][2] |

| Ki | 5600 nM | ETA | [1][2] |

Table 2: In Vitro Cellular Effects (Pulmonary Artery Smooth Muscle Cells - PASMCs)

| Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| Cell Viability | 1-100 µM | 48 hours | Dose-dependent reduction in cell viability | [1][2] |

| Caspase-3/7 Activity | 1-100 µM | 48 hours | Dose-dependent increase in caspase activity | [1][2] |

Signaling Pathway

This compound, by blocking the ETB receptor, has been shown to downregulate the ERK and p38 MAPK signaling pathways, which are crucial for cell survival and proliferation.[3][5] This inhibition, coupled with the activation of the intrinsic mitochondrial apoptosis pathway, contributes to its anti-cancer effects.

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the ETB receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing human ETB receptors

-

[125I]ET-1 (Radioligand)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]ET-1 (at a final concentration close to its Kd), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the viability of adherent cells, such as PASMCs or glioma cell lines.[4]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-192621 in Animal Model Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor. It displays a high affinity for the ETB receptor, with an IC50 of 4.5 nM and a Ki of 8.8 nM, showing over 600-fold selectivity against the ETA receptor.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the ETB receptor in various disease models. These application notes provide detailed protocols for the use of this compound in animal models of glioma, spinal cord injury, and hypertension, based on available preclinical research.

Mechanism of Action

This compound exerts its biological effects by blocking the binding of endothelin-1 (ET-1) to the ETB receptor. In several cancer cell lines, including glioma, this blockade has been shown to inhibit proliferation and induce apoptosis.[2] The pro-apoptotic effect of this compound is primarily mediated through the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and subsequent cleavage and activation of executioner caspase-3, leading to programmed cell death.[2] Furthermore, treatment with ETB receptor antagonists like this compound can downregulate the ERK- and p38MAPK-dependent signaling pathways.[2]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration Range | Effect | Reference |

| Glioma (1321-N1, U87, IPDDCA2) | Cell Viability | Not Specified | Reduced cell viability | [2] |

| Glioma (1321-N1, U87, IPDDCA2) | Proliferation (BrdU) | Not Specified | Reduced proliferation | [2] |

| Glioma (1321-N1, U87, IPDDCA2) | Apoptosis (TUNEL) | Not Specified | Increased apoptosis | [2] |

In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | This compound Dose & Route | Key Findings | Reference |

| Spinal Cord Injury | Rat (Sprague-Dawley) | 10 mg/kg, intravenous | Did not significantly affect non-voiding contractions, pressure threshold, maximum voiding pressure, voided volume, or voiding efficiency. | [3] |

| Hypertension | Rat (Sprague-Dawley) | 30-100 mg/kg, oral | Inhibited dilatory and pressor responses induced by the ETB agonist S6c (ED50 = 30 mg/kg). Caused an elevation in arterial blood pressure and plasma ET-1 levels when administered alone. | [1] |

Experimental Protocols

Glioma Xenograft Model in Immunocompromised Rodents

Objective: To evaluate the anti-tumor efficacy of this compound in a glioma xenograft model.

Animal Model: Immunocompromised mice or rats (e.g., NOD-SCID or Nude).

Protocol:

-

Cell Culture: Culture a human glioma cell line (e.g., U87MG) under standard conditions.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 glioma cells suspended in a suitable medium (e.g., Matrigel) into the flank of each animal.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

This compound Preparation: Prepare this compound for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administration: Once tumors are established, randomize animals into treatment and control groups. Administer this compound orally at a dose of 30-100 mg/kg daily. The control group should receive the vehicle only.

-

Outcome Measures:

-

Monitor tumor growth throughout the study.

-

Record animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Perform histological and immunohistochemical analysis of tumor tissue to assess for apoptosis (e.g., TUNEL staining, cleaved caspase-3) and proliferation (e.g., Ki-67).

-

-

Data Analysis: Compare tumor growth rates and final tumor volumes between the this compound-treated and control groups using appropriate statistical methods.

Spinal Cord Injury Model in Rats

Objective: To assess the effect of this compound on functional recovery after spinal cord injury.

Animal Model: Adult female Sprague-Dawley rats.

Protocol:

-

Spinal Cord Injury: Perform a laminectomy at the thoracic level (e.g., T8-T9). Induce a contusion injury using a standardized impactor device.

-

This compound Preparation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 100% DMSO).

-

Administration: Administer a single intravenous dose of this compound (10 mg/kg) shortly after the spinal cord injury.[3] The control group should receive a vehicle injection.

-

Post-operative Care: Provide appropriate post-operative care, including manual bladder expression and monitoring for signs of distress.

-

Functional Assessment:

-

Perform regular behavioral testing to assess motor function recovery (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale).

-

Evaluate bladder function through cystometric analysis, measuring parameters such as non-voiding contractions, voiding pressure, and volume.

-

-

Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Perform histological staining to assess the lesion size and extent of tissue sparing.

-

Data Analysis: Compare the functional recovery scores and histological parameters between the this compound-treated and control groups.

Hypertension Model in Rats

Objective: To evaluate the effect of this compound on blood pressure.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Blood Pressure Monitoring: Implant telemetry devices or use tail-cuff plethysmography to monitor arterial blood pressure.

-

This compound Preparation: Prepare this compound for oral administration in a suitable vehicle.

-

Administration: Administer this compound orally at doses ranging from 30 to 100 mg/kg.[1]

-

ETB Receptor Agonist Challenge (Optional): To confirm ETB receptor blockade, administer an ETB receptor agonist like Sarafotoxin 6c (S6c) and measure the pressor and dilator responses in the presence and absence of this compound.

-

Outcome Measures:

-

Continuously record mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure.

-

Measure heart rate.

-

Collect blood samples to measure plasma ET-1 levels.

-

-

Data Analysis: Analyze the changes in blood pressure and heart rate following this compound administration. Calculate the ED50 for the inhibition of S6c-induced responses if applicable.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for glioma xenograft model.

Caption: Experimental workflow for spinal cord injury model.

References

- 1. Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THERAPEUTIC EFFECTS OF ENDOTHELIN-A RECEPTOR ANTAGONIST ON BLADDER OVERACTIVITY IN RATS WITH CHRONIC SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-192621 Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent, nonpeptide, orally active, and selective antagonist of the endothelin B (ETB) receptor.[1] It demonstrates significantly higher selectivity for the ETB receptor over the ETA receptor, with IC50 values of 4.5 nM and 4280 nM, respectively.[1] Research indicates that this compound induces apoptosis in various cell types, including pulmonary artery smooth muscle cells (PASMCs) and glioma cells, and causes an elevation in arterial blood pressure and plasma endothelin-1 (ET-1) levels in rats.[1][2][3] These application notes provide a comprehensive overview of the dosage and administration of this compound in rat models based on published studies.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Rats

| Route of Administration | Dosage | Animal Model | Duration | Key Findings | Reference |

| Oral (gavage) | 30-100 mg/kg | Male Sprague-Dawley | Daily for 3 days | ED50 of 30 mg/kg for inhibiting ETB-mediated responses; caused elevation of blood pressure and plasma ET-1. | [1] |

| Oral (via food) | 30 mg/kg/day | Rat (strain not specified) | 3 days | 5-fold increase in plasma immunoreactive ET-1 (irET-1). | [4] |

| Oral (via food) | 100 mg/kg/day | Rat (strain not specified) | 3 days | 10-fold increase in plasma irET-1. | [4] |

| Intravenous (i.v.) | 10 mg/kg | Female Sprague-Dawley (SCI model) | Single dose | Did not significantly affect parameters of bladder overactivity. | [5] |

Table 2: In Vitro Activity of this compound

| Parameter | Value | Receptor | Notes | Reference |

| IC50 | 4.5 nM | ETB | Potency of receptor inhibition. | [1] |

| Ki | 8.8 nM | ETB | Binding affinity for the receptor. | [1] |

| IC50 | 4280 nM | ETA | Demonstrates >600-fold selectivity for ETB over ETA. | [1] |

| Ki | 5600 nM | ETA | Demonstrates >600-fold selectivity for ETB over ETA. | [1] |

Experimental Protocols

Protocol 1: Oral Administration in Normotensive Rats

This protocol is based on studies evaluating the effects of this compound on blood pressure and ET-1 levels.[1]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

2. Drug Preparation:

-

For oral gavage, this compound should be suspended in a suitable vehicle such as 0.5% methylcellulose. The concentration should be calculated to deliver the desired dose (e.g., 30-100 mg/kg) in a standard gavage volume (e.g., 5-10 mL/kg).

3. Administration Procedure:

-

Administer the this compound suspension once daily for the desired study duration (e.g., 3 days) using a standard oral gavage needle.

-

A control group should receive the vehicle alone.

4. Monitoring and Endpoints:

-

Measure arterial blood pressure at baseline and at specified time points after administration.

-

Collect blood samples to measure plasma ET-1 concentrations.

Protocol 2: Intravenous Administration in Spinal Cord Injury (SCI) Rat Model

This protocol is adapted from a study investigating the effects of this compound on bladder overactivity.[5]

1. Animal Model and Surgical Preparation:

-

Species: Female Sprague-Dawley rats.

-

Induce spinal cord injury via transection at the thoracic level (Th8-9).

-

Allow animals to recover for a period of approximately 4 weeks to establish a chronic SCI model.

-

On the day of the experiment, under anesthesia (e.g., halothane), surgically implant a catheter into the bladder dome for cystometry and a cannula into the right jugular vein for intravenous injections.

-

Allow the rat to recover from anesthesia for 1-2 hours in a restraining cage before starting the experiment.

2. Drug Preparation:

-

Immediately before injection, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to the desired concentration.[5] For a 10 mg/kg dose, the volume of injection should be minimized and administered slowly.

3. Administration Procedure:

-

Connect the intravesical catheter to a pressure transducer and a syringe pump for saline infusion and pressure recording.

-

Obtain baseline cystometric parameters over several voiding cycles.

-

Administer the prepared this compound solution (10 mg/kg) as a single bolus via the jugular vein cannula.[5]

-

A control group should receive an equivalent volume of the DMSO vehicle.

4. Monitoring and Endpoints:

-

Continuously record cystometric parameters, including non-voiding contractions (NVCs), micturition pressure, voided volume, and voiding efficiency, before and after drug administration.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis by antagonizing the ETB receptor.

Experimental Workflow for In Vivo Rat Studies

Caption: General workflow for this compound administration studies in rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of endothelin receptor antagonists on the plasma immunoreactive endothelin-1 level [pubmed.ncbi.nlm.nih.gov]

- 5. THERAPEUTIC EFFECTS OF ENDOTHELIN-A RECEPTOR ANTAGONIST ON BLADDER OVERACTIVITY IN RATS WITH CHRONIC SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-192621 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor.[1] Emerging research has identified its potential as an anti-cancer agent, primarily through the induction of apoptosis in various cancer cell lines, with a particular focus on gliomas.[2][3] These application notes provide a comprehensive guide for the use of this compound in a research setting, detailing its mechanism of action, protocols for cell culture treatment, and methods for assessing its effects on cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively blocking the endothelin B (ETB) receptor. In several cancer types, including glioma, the activation of the ETB receptor by its ligand, endothelin-1 (ET-1), is implicated in promoting cell proliferation and survival. By antagonizing this receptor, this compound disrupts these pro-survival signals, leading to the induction of programmed cell death, or apoptosis.

The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic mitochondrial pathway. This is characterized by the activation of initiator caspase-9 and executioner caspases-3 and -7, the release of cytochrome c from the mitochondria, and the translocation of apoptosis-inducing factor (AIF). Furthermore, treatment with this compound has been shown to downregulate the pro-survival ERK and p38 MAPK signaling pathways.[2][3]

Quantitative Data Summary

While the pro-apoptotic effects of this compound have been documented, specific IC50 values for its cytotoxic effects on various cancer cell lines are not extensively reported in the available literature. The primary quantitative data available pertains to its receptor binding affinity.

| Parameter | Value | Cell Line/System | Reference |

| ETB Receptor Binding Affinity (IC50) | 4.5 nM | Cloned human ETB receptors | [1] |

| Selectivity over ETA Receptor | 636-fold | Cloned human ETA/ETB receptors | [1] |

| Effective Concentration Range (in vitro) | 1 - 100 µM | Glioma cell lines | [2] |

| Treatment Duration (in vitro) | 48 - 72 hours | Glioma cell lines | [2] |

Note: The effective concentration range can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing adherent cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., U87-MG, 1321-N1, LN-229)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture flasks, plates, and other necessary sterile plasticware

Procedure:

-

Cell Culture:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Culture cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculture the cells when they reach 80-90% confluency.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

-

This compound Treatment:

-

On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells cultured and treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured and treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

Procedure:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Caption: this compound signaling pathway leading to apoptosis.

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for In Vitro Efficacy Testing of A-192621

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor, with an IC50 of 4.5 nM and a Ki of 8.8 nM.[1] Its selectivity for the ETB receptor is significantly higher than for the ETA receptor, with a 636-fold difference in affinity.[1] Research has demonstrated that this compound can induce apoptosis in various cell types, including pulmonary arterial smooth muscle cells (PASMCs) and glioma cells, making it a compound of interest for therapeutic development.[1][2][3]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The provided methodologies are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments to characterize the cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Value |

| IC50 | ETB | 4.5 nM |

| Ki | ETB | 8.8 nM |

| IC50 | ETA | 4280 nM |

| Ki | ETA | 5600 nM |

Data sourced from MedchemExpress.[1]

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |

| PASMCs | Cell Viability | 1-100 µM | 48 hours | Dose-dependent decrease in cell viability. |

| PASMCs | Caspase-3/7 Activity | 1-100 µM | 48 hours | Dose-dependent increase in caspase-3/7 activity. |

| LN-229 (Glioma) | Cell Death (PI Staining) | Not Specified | 48 and 72 hours | Increased cell death. |

| SW1088 (Glioma) | Cell Death (PI Staining) | Not Specified | 48 and 72 hours | Increased cell death. |

| LN-229 (Glioma) | Caspase-3/7 Activity | Not Specified | 72 hours | Increased apoptosis. |

| SW1088 (Glioma) | Caspase-3/7 Activity | Not Specified | 48 hours | Increased apoptosis. |

Data compiled from multiple sources.[1][2]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway affected by this compound. By blocking the ETB receptor, this compound is hypothesized to inhibit downstream survival signals and promote the intrinsic mitochondrial pathway of apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a method for determining the effect of this compound on the viability of a cell population using an MTS assay.

Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

Materials and Reagents:

-

96-well cell culture plates

-

Appropriate cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by this compound.

Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent substrate for caspase-3 and -7. The cleavage of this substrate by activated caspases generates a luminescent signal that is proportional to the amount of caspase activity present.

Materials and Reagents:

-

White-walled 96-well plates suitable for luminescence measurements

-

Appropriate cell culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations and a vehicle control.

-

Incubate for the desired treatment period (e.g., 48 hours).

-